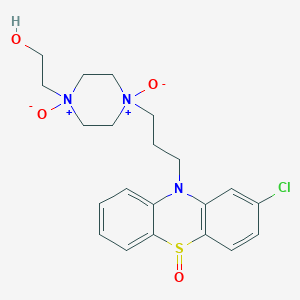
Perphenazine Sulfoxide N1,N4-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Perphenazine Sulfoxide N1,N4-Dioxide involves the oxidation of Perphenazine. The reaction typically uses strong oxidizing agents under controlled conditions to ensure the formation of the sulfoxide and dioxide groups. Industrial production methods may involve the use of mixed solvents such as toluene and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Perphenazine Sulfoxide N1,N4-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to Perphenazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and dioxide groups.
Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Perphenazine Sulfoxide N1,N4-Dioxide has several scientific research applications:
Biology: The compound’s interactions with biological systems are studied to understand its pharmacokinetics and pharmacodynamics.
Medicine: It is used in the development and testing of antipsychotic drugs.
Industry: The compound is used in the quality control and stability testing of pharmaceutical products.
Mechanism of Action
Perphenazine Sulfoxide N1,N4-Dioxide exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity. This mechanism is similar to that of Perphenazine, which is known to block dopamine receptors in the brain, thereby exerting antipsychotic effects . The compound’s anti-emetic effect is primarily due to the blockage of dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center .
Comparison with Similar Compounds
Perphenazine Sulfoxide N1,N4-Dioxide can be compared with other phenothiazine derivatives such as:
Perphenazine: The parent compound, which is a typical antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A higher potency phenothiazine derivative used in the treatment of schizophrenia.
The uniqueness of this compound lies in its specific oxidation state and its use as an impurity reference material in pharmaceutical testing .
Properties
Molecular Formula |
C21H26ClN3O4S |
|---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O4S/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)30(21)29)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChI Key |
FKIPHBFBSDIYMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















